

# Acute and Chronic Toxicity of Reactive Black 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Reactive Black 5				
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#### Abstract

Reactive Black 5 (RB5) is a diazo, vinyl sulfone-type reactive dye extensively used in the textile, paper, and leather industries due to its high fixation efficiency and deep black shade.[1] [2] Its widespread application, however, leads to its release into industrial effluents, posing significant environmental and health concerns.[1][3] While RB5 exhibits low acute toxicity, its potential for chronic toxicity, particularly genotoxicity and carcinogenicity, is a subject of considerable research. This is primarily due to the reductive cleavage of its azo bonds, which can occur through metabolic processes in the liver or by gut microflora, leading to the formation of potentially harmful aromatic amines.[4][5] This technical guide provides an in-depth review of the acute and chronic toxicity of Reactive Black 5, presenting quantitative data, detailed experimental protocols, and an examination of its toxicological mechanisms to inform researchers, scientists, and drug development professionals.

# **Acute Toxicity Profile**

The acute toxicity of **Reactive Black 5** is generally considered to be low based on studies in various animal models. The median lethal dose (LD50) and lethal concentration (LC50) values from key studies are summarized below.

Data Presentation: Acute Toxicity



Endpoint	Test Species	Route of Administration	Value	Reference(s)
Oral LD50	Rat	Oral	> 2,000 mg/kg	[6][7]
Oral LD50	Rat	Oral	> 3,400 mg/kg	[8]
Dermal LD50	Rat	Dermal	> 2,000 mg/kg	[6]
Fish LC50 (48h)	Leuciscus idus (Ide)	Aquatic	> 100 mg/L	[6]
Fish LC50 (49h)	Oncorhynchus mykiss (Rainbow Trout)	Aquatic	> 500 mg/L	[7]
Invertebrate Mortality	Artemia salina (Brine shrimp)	Aquatic	86.7% mortality	[3]

#### Irritation and Sensitization

- Skin and Eye Irritation: Studies on rabbits have classified RB5 as a non-irritant for both skin and eyes.[6] However, other safety data sheets indicate it may be an eye irritant.[7][8]
- Sensitization: There is conflicting evidence regarding sensitization. While a guinea pig test (OECD 406) showed no sensitizing effect[6], other reports suggest RB5 may cause sensitization upon inhalation and, in some individuals, through skin contact.[8][9]

# **Chronic and Organ-Specific Toxicity**

The primary concern regarding RB5 toxicity stems from chronic exposure and its metabolic byproducts. The reductive cleavage of the azo linkage can produce aromatic amines, which are associated with genotoxic and carcinogenic effects.[5][9][10]

## **Genotoxicity and Mutagenicity**

Multiple studies using various test systems have demonstrated the genotoxic potential of **Reactive Black 5**. It can induce chromosomal aberrations and direct DNA damage.[11][12] Untreated RB5 solutions have been shown to cause a statistically significant increase in



micronuclei formation in Vicia faba root cells at concentrations ranging from 50 to 1000 ppm. [13]

# **Teratogenicity (Developmental Toxicity)**

Studies using zebrafish (Danio rerio) embryos, a model system for developmental toxicity, have shown that RB5 can induce dose-dependent teratogenic alterations.[14] Exposure to concentrations greater than 10 mg/L resulted in a reproducible pattern of deformities, including tissue ulceration, tail and eye defects, pericardial and yolk sac edema, and a bent spine.[14] Lethal effects on the embryos were observed at 48 and 72 hours post-fertilization.[14]

# Cytotoxicity

In vitro studies on human cell lines have confirmed the cytotoxic effects of RB5. In human breast epithelial cells, RB5 exposure resulted in a cytotoxicity level of 55.31%.[3] Another study evaluated its effects on human keratinocytes (HaCaT) and hepatic cells (HepaRG), finding that while the dye was not genotoxic in these cells, it did induce cytotoxicity.[15] The study noted that the epidermal cells (HaCaT) were more susceptible to the cytotoxic effects than the liver cells (HepaRG).[15]

Data Presentation: Genotoxicity, Teratogenicity, and Cytotoxicity



Assay Type	Test System	Concentration(s)	Observed Effects	Reference(s)
Genotoxicity	Allium cepa (Onion root)	25, 50, 100 ppm	Increased chromosome aberrations, DNA damage (Comet assay), decreased mitotic index.	[11][12]
Genotoxicity	Vicia faba (Faba bean)	50 - 1000 ppm	Significant increase in micronuclei formation.	[13]
Teratogenicity	Danio rerio (Zebrafish embryo)	1 - 25 mg/L	Dose-dependent malformations (edema, bent spine, tail/eye defects); lethal effects.	[14]
Cytotoxicity	Human Breast Epithelial Cells	Not specified	55.31% cytotoxicity.	[3]
Cytotoxicity	HaCaT (Human keratinocytes) & HepaRG (Human hepatic cells)	Up to 1000 μg/mL	Concentration- dependent cytotoxicity, more severe in HaCaT cells. No genotoxicity observed.	[15]

# **Mechanisms of Toxicity**

The toxicity of **Reactive Black 5**, like many azo dyes, is intrinsically linked to its metabolism. The core mechanism involves the reductive cleavage of the diazo bond (–N=N–). This biotransformation can be carried out by azoreductase enzymes present in the liver and,



significantly, within the intestinal microflora.[4][16] This process breaks the dye molecule into its constituent aromatic amines. These amine metabolites are often more toxic and biologically active than the parent dye molecule and are implicated in the observed genotoxic and carcinogenic effects.[5]



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Metabolic activation pathway of **Reactive Black 5** leading to toxicity.

# **Experimental Protocols**

Standardized protocols are crucial for assessing the toxicological profile of substances like RB5. Below are detailed methodologies for key assays mentioned in the literature.

## **Allium cepa Genotoxicity Assay**

This plant-based assay is a sensitive and cost-effective method for evaluating the genotoxic and cytotoxic effects of chemical compounds.[11][12]

- Test Organism: Allium cepa L. (common onion) bulbs.
- Procedure:
  - Onion bulbs are grown in distilled water until roots reach 2-3 cm in length.
  - The bulbs are then transferred to solutions of Reactive Black 5 at various concentrations (e.g., 25, 50, and 100 ppm).[11]

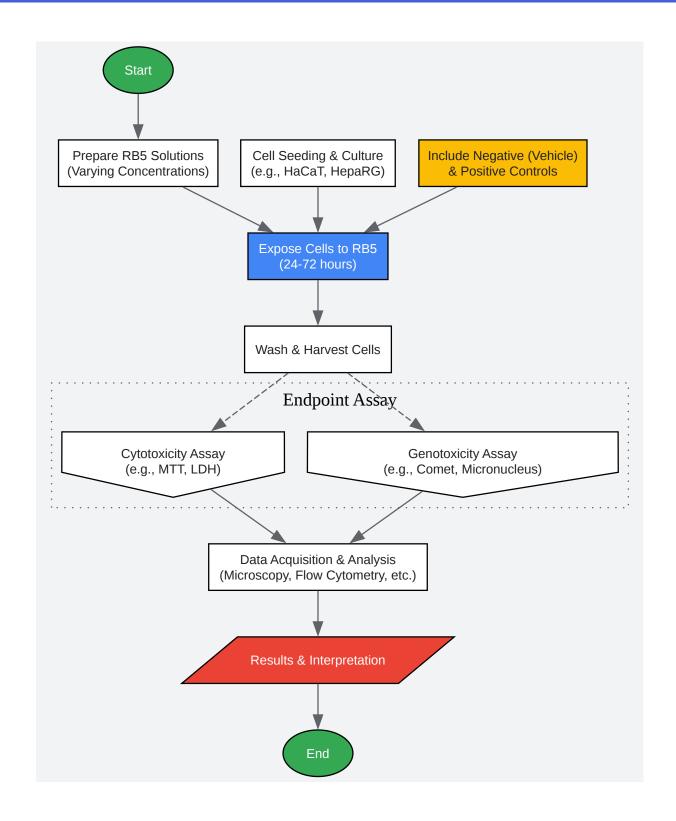


- Control groups are maintained in distilled water (negative control) and a known mutagen like methyl methane sulfonate (MMS, 10 ppm) (positive control).[11]
- Exposure is maintained for defined periods, typically 24 and 48 hours.
- After exposure, root tips (2-3 mm) are excised, fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1), and hydrolyzed in 1N HCl.
- The root tips are then stained using the aceto-orcein squash procedure.
- Endpoints Analysis:
  - Mitotic Index (MI): Calculated as (Number of dividing cells / Total number of cells observed) x 100. A significant decrease in MI indicates cytotoxicity.
  - Chromosomal Aberrations (CAs): Slides are observed under a light microscope to score for abnormalities such as anaphase bridges, c-mitosis, laggard chromosomes, and micronuclei.[11]
  - Comet Assay (Single Cell Gel Electrophoresis): To quantify DNA damage, nuclei are
    isolated from root tip cells, embedded in agarose on a microscope slide, lysed, and
    subjected to electrophoresis. The resulting "comet" shapes are analyzed to measure DNA
    migration, which is proportional to the amount of DNA damage.[11]

# **General Workflow for in vitro Toxicity Testing**

The following workflow represents a generalized procedure for assessing the toxicity of a substance like RB5 on cultured cells, applicable to cytotoxicity assays or more specific endpoints like the Comet or Micronucleus assays.





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Generalized experimental workflow for in vitro toxicity assessment.

# **Aromatic Amine Detection (Regulatory Method)**



Detecting the release of banned aromatic amines from azo dyes is a standard regulatory requirement (e.g., EU REACH regulation, EN ISO 14362-1:2017).[17][18]

• Principle: The method relies on the chemical reduction of the azo bond(s) to liberate the constituent primary aromatic amines, which are then extracted and quantified.

#### Procedure:

- Sample Pretreatment: A textile or leather sample is prepared. For certain synthetic fibers,
   a preliminary chemical extraction is performed.[18]
- Reductive Cleavage: The sample is treated with a sodium dithionite solution in a heated citrate buffer to cleave the azo bonds. This converts the dye into its corresponding (and potentially carcinogenic) aromatic amines.
- Liquid-Liquid Extraction: The liberated amines are extracted from the aqueous solution into an organic solvent (e.g., xylene).[18]
- Concentration & Analysis: The extract is concentrated, and the amines are identified and quantified using instrumental methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[17]
- Regulatory Limit: The EU REACH regulation restricts the total amount of 22 specific aromatic amines to a maximum of 30 mg/kg (0.003% by weight) in finished articles.[18]

## Conclusion

The toxicological profile of **Reactive Black 5** is multifaceted. While its acute toxicity is low, posing minimal risk from short-term exposure, the potential for chronic toxicity is a significant concern for human health and environmental safety. The primary hazard is associated with its metabolic biotransformation into aromatic amines, which have demonstrated genotoxic, teratogenic, and cytotoxic effects in various experimental models. These findings underscore the importance of effective treatment of industrial wastewater to degrade and remove RB5, thereby mitigating the risks associated with its release into the environment.[3][19] For professionals in research and drug development, understanding these mechanisms is crucial for hazard identification and risk assessment of azo compounds.



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- To cite this document: BenchChem. [Acute and Chronic Toxicity of Reactive Black 5: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1143466#acute-and-chronic-toxicity-studies-of-reactive-black-5-dye]

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